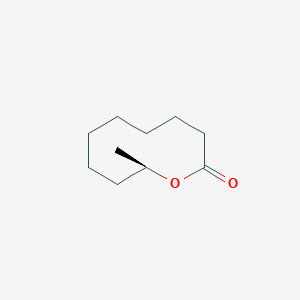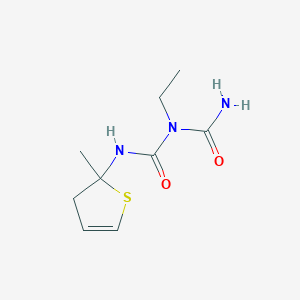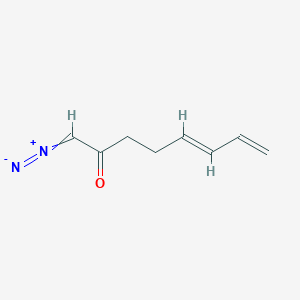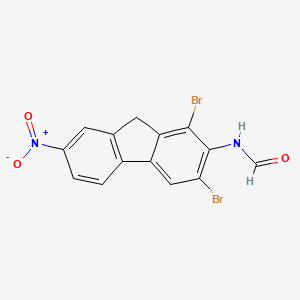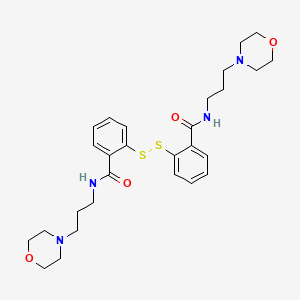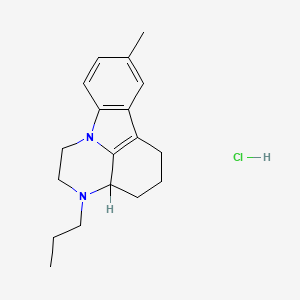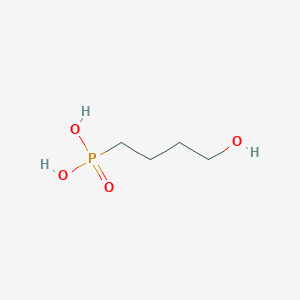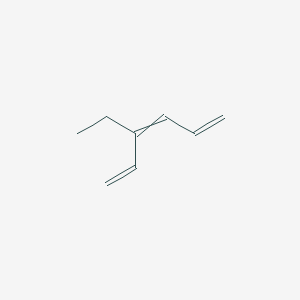
3-Ethylhexa-1,3,5-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethylhexa-1,3,5-triene is an organic compound with the molecular formula C8H12 It is a triene, meaning it contains three double bonds within its carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylhexa-1,3,5-triene can be achieved through various methods. One common approach involves the cycloaddition reactions of dichlorogermylene (GeCl2) with unsaturated organic compounds such as ethylene, buta-1,3-diene, and hexa-1,3,5-triene . Another method includes the aerobic boron Heck reaction, which enables the selective synthesis of 1,3-dienes and 1,3,5-trienes through C-C bond scission .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions or other catalytic processes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts used, would be optimized to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethylhexa-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygen-containing derivatives.
Reduction: Hydrogenation can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: Halogenation or other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) can be used under controlled conditions to achieve substitution.
Major Products:
Oxidation: Epoxides or alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethylhexa-1,3,5-triene has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Its derivatives may be used in the development of new pharmaceuticals or as probes in biochemical studies.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Ethylhexa-1,3,5-triene involves its interaction with various molecular targets and pathways. For example, in cycloaddition reactions, the compound can form new cyclic structures through the interaction of its double bonds with other reactants . The specific pathways and targets would depend on the nature of the reaction and the conditions used.
Vergleich Mit ähnlichen Verbindungen
Hexa-1,3,5-triene: A similar triene with three double bonds but without the ethyl group.
Buta-1,3-diene: A simpler diene with two double bonds.
Ethylene: The simplest alkene with one double bond.
Uniqueness: 3-Ethylhexa-1,3,5-triene is unique due to the presence of an ethyl group, which can influence its reactivity and the types of products formed in chemical reactions. This structural feature distinguishes it from other trienes and dienes, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
79406-45-4 |
|---|---|
Molekularformel |
C8H12 |
Molekulargewicht |
108.18 g/mol |
IUPAC-Name |
3-ethylhexa-1,3,5-triene |
InChI |
InChI=1S/C8H12/c1-4-7-8(5-2)6-3/h4-5,7H,1-2,6H2,3H3 |
InChI-Schlüssel |
JZKZOXPQWTXRGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=CC=C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


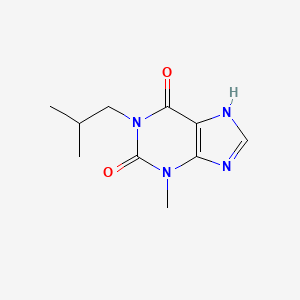
![2-Diazonio-1-[(1S,6R)-6-(methoxycarbonyl)cyclohex-3-en-1-yl]ethen-1-olate](/img/structure/B14450535.png)
![Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl-](/img/structure/B14450540.png)
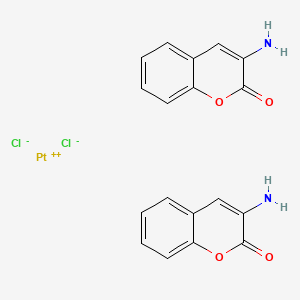
![4-Methoxy-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14450546.png)
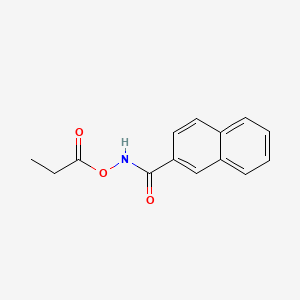
![10,11-Dihydrophenanthro[2,1-d][1,2]oxazole](/img/structure/B14450562.png)
